molecular formula C16H17N5O B4081356 6-amino-3-tert-butyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-3-tert-butyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B4081356
M. Wt: 295.34 g/mol
InChI Key: IWIHIAPXZKRZJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound is synthesized via a multicomponent one-pot protocol under the catalytic influence of non-toxic trisodium citrate dihydrate at ambient conditions, achieving an 89% yield. This method stands out for its simplicity, efficiency, and eco-friendliness (Ratnesh Kumar et al., 2020).

Molecular Structure Analysis

The structural properties of the compound have been extensively studied using spectroscopic methods (FT-IR, NMR) and quantum chemical computations through density functional theory (DFT) at the B3LYP/6-311+G(d,p) level. These studies confirm the compound's optimized structure, vibrational, and NMR spectra, which are in good agreement with experimental data (Ratnesh Kumar et al., 2020).

Chemical Reactions and Properties

The compound exhibits reactivity towards carbonyl compounds, forming various derivatives. Its amino group participates in diazotization and formylation reactions, indicating a versatile chemistry suitable for further functionalization (L. Mironovich et al., 2014).

Physical Properties Analysis

While specific studies directly addressing the physical properties of this compound were not found, related research on similar pyranopyrazole derivatives highlights the importance of structural analysis for understanding solubility, density, melting point, and other physical characteristics. These aspects are crucial for the practical handling and application of the compound in various chemical and pharmaceutical contexts.

Chemical Properties Analysis

The chemical properties of "6-amino-3-tert-butyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile" include its potential as a pharmaceutical compound, as suggested by molecular docking studies that explore its binding modes to target enzymes like multidrug resistance proteins. These properties underscore its relevance in drug discovery and design (Ratnesh Kumar et al., 2020).

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through its amino and pyridinyl functional groups .

Pharmacokinetics

Its predicted properties include a boiling point of 4228±450 °C, a density of 1134±006 g/cm3, and a pKa of 680±026 . These properties may influence its bioavailability and pharmacokinetic behavior.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound is predicted to be stable at 2-8°C and should be protected from light

properties

IUPAC Name

6-amino-3-tert-butyl-4-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-16(2,3)13-12-11(9-4-6-19-7-5-9)10(8-17)14(18)22-15(12)21-20-13/h4-7,11H,18H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIHIAPXZKRZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-tert-butyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-amino-3-tert-butyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-3-tert-butyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-3-tert-butyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-3-tert-butyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 5
6-amino-3-tert-butyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 6
6-amino-3-tert-butyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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